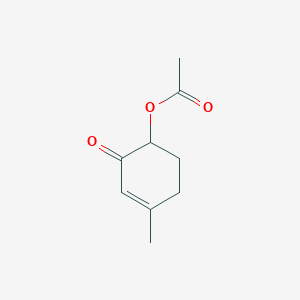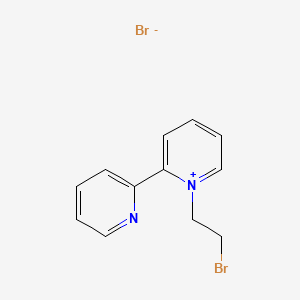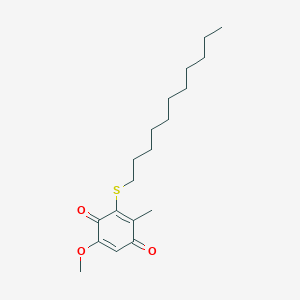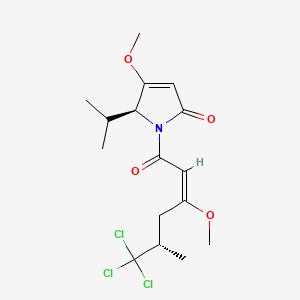
Tributyl(2-phenylprop-2-EN-1-YL)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique structure of this compound, which includes a phosphonium center bonded to a phenylprop-2-en-1-yl group and three butyl groups, makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate typically involves the reaction of tributylphosphine with 2-phenylprop-2-en-1-yl chloride in the presence of a suitable solvent. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting phosphonium salt is then treated with perchloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The phenylprop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have significant applications in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium center can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The compound’s unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tributyl(2-phenylprop-2-en-1-yl)phosphanium perchlorate include:
Tributylphosphine: A related phosphine with similar reactivity but lacking the phenylprop-2-en-1-yl group.
Triphenylphosphine: Another phosphine with three phenyl groups instead of butyl groups.
Tributylamine: An amine with similar butyl groups but different reactivity due to the nitrogen center.
Uniqueness
The uniqueness of this compound lies in its combination of a phosphonium center with a phenylprop-2-en-1-yl group and three butyl groups. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in various applications .
Propiedades
Número CAS |
63942-85-8 |
|---|---|
Fórmula molecular |
C21H36ClO4P |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
tributyl(2-phenylprop-2-enyl)phosphanium;perchlorate |
InChI |
InChI=1S/C21H36P.ClHO4/c1-5-8-16-22(17-9-6-2,18-10-7-3)19-20(4)21-14-12-11-13-15-21;2-1(3,4)5/h11-15H,4-10,16-19H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
GSYXGAVTBJFCPE-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC(=C)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)

![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)




